N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide
Description
N-[3-(1-Pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide is a synthetic organic compound featuring a benzimidazole core substituted with a pentyl chain at the N1 position, connected via a propyl linker to a furan-2-carboxamide group. The pentyl group may enhance lipid solubility, while the furan carboxamide could contribute to hydrogen bonding and dipole interactions, influencing bioavailability and target binding .
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-(1-pentylbenzimidazol-2-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-2-3-6-14-23-17-10-5-4-9-16(17)22-19(23)12-7-13-21-20(24)18-11-8-15-25-18/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3,(H,21,24) |
InChI Key |
ZRPHMPAMUBXFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide typically involves the reaction of 1-pentyl-1H-benzimidazole with a suitable furan-2-carboxylic acid derivative. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
N-[3-(1-Pentyl-1H-benzimidazol-2-yl)propyl]butanamide
- Key Differences : Replaces the furan-2-carboxamide with a butanamide group.
- Impact: The shorter aliphatic chain (butanamide vs. The logP increases slightly (4.10 vs. ~3.5–4.0 for furan derivatives), suggesting higher lipophilicity .
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide
- Key Differences : Substitutes benzimidazole with imidazole and adds a nitro group to the furan ring.
- The imidazole ring, smaller than benzimidazole, reduces steric hindrance, possibly altering binding kinetics .
Analogs with Varied Substituents on the Benzimidazole Core
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
- Key Differences: Replaces the pentyl chain with a 4-chlorophenoxypropyl group.
- Impact: The chlorophenoxy group introduces electronegativity and bulkiness, likely reducing membrane permeability but enhancing interactions with hydrophobic pockets in target proteins. The chlorine atom may also influence metabolic stability .
N-[3-(2,2-Dimethyloxan-4-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]furan-2-carboxamide
- Key Differences : Incorporates a methoxyphenyl-substituted oxane ring and a branched propyl chain.
- The branched chain may confer conformational rigidity .
Pharmacologically Active Nitrofuran Derivatives
Compounds like 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide () demonstrate antifungal activity due to the nitro group’s redox-active properties. While the target compound lacks a nitro group, its furan carboxamide may still engage in similar hydrogen-bonding interactions with fungal enzymes, albeit with reduced electrophilic reactivity .
Physicochemical and Pharmacokinetic Property Comparison
Key Observations :
- Nitrofuran derivatives exhibit lower logP due to polar nitro groups, favoring aqueous environments .
- Chlorophenoxy-substituted analogs show elevated logP, aligning with enhanced lipophilicity and possible tissue retention .
Implications for Drug Design
- Benzimidazole vs. Imidazole : Benzimidazole’s larger aromatic system may improve binding to targets requiring extended π-stacking (e.g., kinase inhibitors).
- Furan Carboxamide : This group’s moderate PSA and hydrogen-bonding capacity make it versatile for targeting both hydrophilic and hydrophobic domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
